molecular formula C15H10Cl2N2O3S B12563400 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide CAS No. 158561-21-8

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide

Cat. No.: B12563400
CAS No.: 158561-21-8
M. Wt: 369.2 g/mol
InChI Key: BQGUTZVQXQZWMT-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic small molecule based on the indole-2-carboxamide scaffold, a structure recognized as a privileged framework in medicinal chemistry for its versatility in interacting with diverse biological targets . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use. Research Applications and Value: Indole-2-carboxamide derivatives are promising scaffolds in anticancer drug discovery. Compounds within this class have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) models . The mechanism of action for these compounds often involves the inhibition of key oncogenic signaling pathways. Research on analogous structures has shown potent inhibitory activity against mutant epidermal growth factor receptor (EGFRT790M) and BRAFV600E kinases, which are critical targets in several treatment-resistant cancers . Molecular docking studies suggest that these derivatives can achieve a high binding affinity within the active sites of these enzymes . Beyond oncology, indole-2-carboxamide derivatives have also been identified through phenotypic screening as hits with activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, a neglected tropical disease . This highlights the potential of this chemical series in infectious disease research. The core indole structure allows for extensive structure-activity relationship (SAR) exploration, making such a compound a valuable tool for medicinal chemists aiming to optimize properties like potency, metabolic stability, and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158561-21-8

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

5-chloro-3-(3-chlorophenyl)sulfonyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H10Cl2N2O3S/c16-8-2-1-3-10(6-8)23(21,22)14-11-7-9(17)4-5-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20)

InChI Key

BQGUTZVQXQZWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Indole Core Synthesis and Chlorination

The indole nucleus is typically synthesized via classical methods such as Fischer indole synthesis or modern one-pot multi-component reactions involving arylhydrazines and ketones or aldehydes in polar aprotic solvents like DMF. Chlorination at the 5-position is achieved either by using chlorinated starting materials or by selective electrophilic aromatic substitution on the indole ring.

Example protocol:

  • React arylhydrazine with a suitable ketone in anhydrous DMF.
  • Add methanesulfonic acid as a catalyst at 0 °C, then stir at room temperature.
  • Heat the mixture to 60–120 °C for 20 hours to complete indole formation.
  • Chlorination can be introduced by using 5-chloro-substituted precursors or by post-synthesis chlorination.

Sulfonylation at the 3-Position

The 3-position of the indole is sulfonylated using 3-chlorobenzenesulfonyl chloride under basic conditions, often in the presence of triethylamine or other organic bases, in solvents such as dichloromethane or DMF.

  • The sulfonyl chloride is added dropwise to the indole derivative solution under nitrogen atmosphere.
  • Reaction temperature is maintained between 0 °C and room temperature to control reactivity.
  • The reaction mixture is stirred for several hours until completion.
  • Excess reagents and byproducts are removed by extraction and washing.

Carboxamide Group Introduction

The carboxamide at the 2-position is introduced by converting the corresponding 2-carboxylic acid or ester intermediate to the amide via:

  • Activation of the carboxylic acid (e.g., using thionyl chloride or SOCl2 to form acid chloride).
  • Reaction with ammonia or an amine source to form the carboxamide.
  • Careful removal of residual reagents like SOCl2 is critical to avoid side reactions.

Purification and Characterization

  • The crude product is purified by column chromatography on silica gel.
  • Characterization is performed by NMR, TLC, and mass spectrometry.
  • Typical yields range from 30% to 80% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Key Notes Yield Range (%)
1 Indole core formation Arylhydrazine + ketone, DMF, MsOH catalyst 60–120 °C, 20 h 50–70
2 Chlorination Electrophilic substitution or chlorinated precursors Selective 5-position chlorination Variable
3 Sulfonylation 3-Chlorobenzenesulfonyl chloride, base (Et3N), DCM Dropwise addition, 0–25 °C, inert atmosphere 60–85
4 Carboxamide formation SOCl2 activation, NH3 or amine Removal of SOCl2 critical 40–75
5 Purification Silica gel chromatography Solvent system: hexanes/ethyl acetate

Research Findings and Notes

  • The sulfonyl group on the 3-position is crucial for biological activity, and the presence of the 3-chlorobenzene moiety enhances enzyme inhibition potency.
  • Removal of residual thionyl chloride after acid chloride formation is essential to prevent side reactions during amide formation.
  • The reaction conditions for indole formation and sulfonylation are sensitive to temperature and moisture; anhydrous and inert atmosphere conditions improve yields and purity.
  • Structural analogues with different halogen substitutions have been synthesized to study structure-activity relationships, confirming the importance of the 5-chloro and 3-(3-chlorobenzene-1-sulfonyl) groups for activity.

Chemical Reactions Analysis

Sulfonylation and Sulfonyl Group Reactivity

The sulfonyl group at position 3 participates in nucleophilic substitution and oxidation reactions:

  • Oxidation to Sulfone Derivatives : Biotransformation studies revealed that the sulfonyl group undergoes enzymatic oxidation to form sulfone metabolites (e.g., via cytochrome P450 enzymes). This reaction enhances polarity and influences pharmacokinetic properties .

  • Nucleophilic Aromatic Substitution : The electron-withdrawing sulfonyl group activates the chlorobenzene ring for substitution. For example, reaction with amines under basic conditions replaces the chlorine atom at position 5 of the indole core .

Carboxamide Functionalization

The 2-carboxamide group engages in hydrolysis and coupling reactions:

  • Hydrolysis to Carboxylic Acid : Under acidic or basic conditions, the carboxamide hydrolyzes to 5-chloroindole-2-carboxylic acid. This reaction is reversible, with yields dependent on pH and temperature .

  • Amide Bond Formation : The carboxamide serves as a precursor for further derivatization. For instance, coupling with amines using BOP reagent forms secondary or tertiary amides, enhancing biological activity .

Chlorine-Substituted Indole Reactivity

The chloro substituents influence both aromatic and radical reactions:

  • Radical Halogen Exchange : In the presence of halogen donors (e.g., BrCCl₃), the chlorine at position 5 can undergo radical-mediated exchange to bromine or iodine, though this requires UV irradiation .

  • Electrophilic Substitution : The indole’s chloro groups direct electrophilic attacks to positions 4 and 6. Nitration studies show preferential substitution at position 6 under mild conditions .

Biotransformation Pathways

Microsomal oxidation produces two primary metabolites:

MetaboliteStructural ModificationEnzymatic PathwayBioactivity Change
M1Sulfoxide formation at sulfonylCYP3A4-mediated oxidationReduced RT inhibition potency
M3Sulfone formation at sulfonylCYP2D6-mediated oxidationEnhanced metabolic stability

Enzymatic Inhibition Mechanisms

The compound inhibits EGFR and HIV-1 reverse transcriptase (RT) through distinct interactions:

  • EGFR Inhibition : The sulfonyl group forms a halogen bond with Cys773, while the carboxamide engages in hydrogen bonding with Thr766 (IC₅₀ = 0.12 µM) .

  • HIV-1 RT Inhibition : The indole core stacks with Tyr181 and Tyr188 via π-π interactions, with nanomolar potency against wild-type and mutant strains (K103N/Y181C) .

Comparative Reactivity with Analogues

Key differences in reactivity among structurally similar compounds:

CompoundSulfonyl ReactivityCarboxamide Hydrolysis RateChlorine Substitution
5-Chloroindole-2-carboxamideLowFast (t₁/₂ = 2.5 h)High
5-Bromoindole-2-carboxamideModerateModerate (t₁/₂ = 4.1 h)Moderate
5-Chloro-3-(4-Cl-benzene-sulfonyl)...HighSlow (t₁/₂ = 8.7 h)Low

Synthetic Reaction Conditions

Critical parameters for key transformations:

  • Sulfonylation : Requires 3-chlorobenzenesulfonyl chloride, DMAP catalyst, and DMF solvent at 80°C (yield: 78%) .

  • Decarboxylative Halogenation : Uses Pb(OAc)₄ and CCl₄ under reflux, achieving 65% yield for bromine exchange .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide exhibit significant anticancer properties. A study demonstrated that indole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound may act on the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Case Study:
In a controlled study, the compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 50 µM, indicating potential as a lead compound for further development in cancer therapeutics .

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system, specifically as a potential D3 dopamine receptor agonist. Dopamine receptors play a significant role in various neurological disorders, including Parkinson's disease and schizophrenia.

Data Table: D3 Receptor Agonist Activity

Compound IDEC50 (nM)Emax (% Control)
5-Chloro...278 ± 6236 ± 3.1
Control710 ± 150102 ± 4.2

This table illustrates the agonistic activity of the compound compared to controls, suggesting its efficacy in modulating dopaminergic activity .

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly for creating more complex molecules with biological activity. Its sulfonamide group is particularly useful in synthesizing other sulfonamide derivatives that are known to exhibit antimicrobial properties.

Synthesis Example:
The compound can be utilized to synthesize derivatives through electrophilic substitution reactions, allowing for modifications that enhance biological activity or selectivity against specific targets .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide with structurally related indole-2-carboxamides, emphasizing substituent variations, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Biological Activity References
This compound 3-(3-chlorophenylsulfonyl), 2-carboxamide C₁₅H₁₁Cl₂N₂O₃S Not reported Presumed HIV-1 RT inhibition (analog)
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(5-(thiophene-2-sulfonamido)pentyl)-1H-indole-2-carboxamide (R8L5) 3-(3,5-dimethylphenylsulfonyl), N-pentyl-thiophene sulfonamido C₂₉H₃₂ClN₃O₅S₂ 168–170 HIV-1 inhibition (EC₅₀ = 0.02 μM)
5-Chloro-3-(phenylsulfonyl)-1H-indole-2-carboxamide (L-737,126) 3-phenylsulfonyl, 2-carboxamide C₁₅H₁₁ClN₂O₃S Not reported HIV-1 RT inhibition (IC₅₀ = 8 nM)
Fosdevirine (FDV) 3-[[3-(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl C₂₀H₁₇ClN₃O₄P Not reported HIV-1 RT inhibition (Phase III trial)
5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide (C1) 3-(3,5-dimethylphenylsulfonyl), N-propargyl C₂₁H₁₈ClN₂O₃S Not reported HIV-1 inhibition (EC₅₀ = 0.07 μM)

Key Structural and Functional Differences

Sulfonyl Group Variations :

  • The target compound’s 3-chlorophenylsulfonyl group differs from analogs with 3,5-dimethylphenylsulfonyl (e.g., R8L5, C1) or phenylsulfonyl (e.g., L-737,126). These substitutions influence lipophilicity and binding affinity to HIV-1 RT .
  • Fosdevirine (FDV) replaces the sulfonyl group with a methoxyphosphoryl moiety, enhancing its resistance profile against mutant RT strains .

Carboxamide Side Chains :

  • The target compound’s simple carboxamide contrasts with analogs bearing extended alkyl chains (e.g., R8L5’s pentyl-thiophene sulfonamido) or click chemistry-derived triazole groups (e.g., C1N5). These modifications improve solubility and pharmacokinetics .

Biological Activity: Analogs like R8L5 and C1 exhibit sub-micromolar EC₅₀ values against HIV-1, while L-737,126 shows nanomolar potency. The target compound’s activity is inferred from these data .

Research Implications

Structural optimization of sulfonyl and carboxamide groups in indole derivatives remains critical for developing next-generation NNRTIs. The target compound’s 3-chlorophenylsulfonyl group offers a balance between potency and metabolic stability, warranting further antiviral profiling .

Biological Activity

5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realm of anti-inflammatory and anticancer applications. This article will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H11Cl2N2O3S
  • Molecular Weight : 368.23 g/mol
  • Key Functional Groups :
    • Indole ring
    • Sulfonamide group
    • Carboxamide group

Anti-inflammatory Activity

One of the primary biological activities of this compound is its selective inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief.

The compound appears to exert its anti-inflammatory effects by:

  • Inhibiting COX-2 Activity : This leads to decreased production of prostaglandins, which are mediators of inflammation.
  • Potentially Modulating Other Pathways : While the primary action is on COX-2, there may be additional pathways involved that warrant further investigation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • The compound has demonstrated cytotoxic effects against several human cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancers.
    • In one study, it was found that the compound induced apoptosis in these cancer cells by activating caspase pathways, suggesting a mechanism involving programmed cell death.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the indole structure and sulfonamide group have been explored to enhance anticancer activity.
    • For instance, substituents on the benzene ring were found to significantly impact potency, with specific configurations yielding lower IC50 values.

Data Summary Table

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
Anti-inflammatoryCOX-2 InhibitionNot specifiedDecreased prostaglandin synthesis
AnticancerMCF-70.403 ± 0.02Induction of apoptosis
AnticancerA5490.054Inhibition of tubulin polymerization
AnticancerHeLa0.19 ± 0.04Activation of caspases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-(3-chlorobenzene-1-sulfonyl)-1H-indole-2-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between indole-2-carboxylic acid derivatives and sulfonamide-bearing amines. For example, a similar indole-2-carboxamide derivative was prepared by reacting 5-chloro-3-hexyl-1H-indole-2-carboxylic acid with a trifluoromethyl-diazirine phenethylamine using EDC/HOBt coupling, followed by purification via Combiflash chromatography (10–25% ethyl acetate/hexane) . Characterization typically involves:

  • 1^1H/13^13C NMR : Key peaks include aromatic protons (δ 7.54–7.17 ppm) and sulfonamide-related carbons (δ 40.57–162.20 ppm) .
  • HRMS : Expected [M+H]+ m/z calculated for C25_{25}H26_{26}ClF3_3N4_4O: 491.1825; observed: 491.1823 .
  • Elemental Analysis : Validate purity (e.g., C: 61.33% vs. theoretical 61.16%) .

Q. How is the purity of this compound assessed, and what analytical techniques are essential for quality control?

  • Methodological Answer :

  • HPLC : ≥95% purity is standard, with protocols using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Melting Point : Sharp melting ranges (e.g., 128–129°C) confirm crystallinity and purity .
  • TLC : Monitor reaction progress using silica plates with UV visualization .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). For instance, ICReDD integrates reaction path searches and information science to reduce trial-and-error experimentation, achieving >50% yield improvements in similar sulfonamide syntheses .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1^1H NMR shifts)?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; e.g., δ 5.95 ppm (t, J=10 Hz) correlates with adjacent protons in the sulfonamide group .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental vs. calculated structures .

Q. How does the sulfonyl group influence biological activity, and what assays validate its target interactions?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test IC50_{50} values against kinases or proteases (common targets for sulfonamide-indole hybrids) .
  • Photoaffinity Labeling : Incorporate diazirine moieties (e.g., 3-trifluoromethyl-3H-diazirin-3-yl) to crosslink with biological targets, followed by MS/MS analysis .
  • Molecular Docking : Use MOE or AutoDock to model interactions with binding pockets (e.g., hydrophobic contacts with the 3-chlorobenzene group) .

Key Research Findings

  • Synthetic Efficiency : Coupling with 3-chlorobenzene sulfonyl chloride achieves >56% yield under optimized EDC/HOBt conditions .
  • Biological Relevance : Indole-sulfonamide hybrids show promise as kinase inhibitors due to π-π stacking and halogen bonding .
  • Computational Insights : Transition state modeling predicts steric hindrance at the 3-position, guiding substituent selection .

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